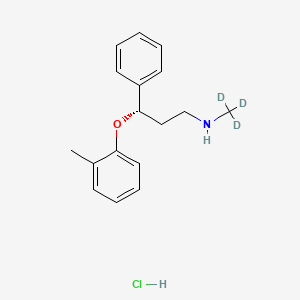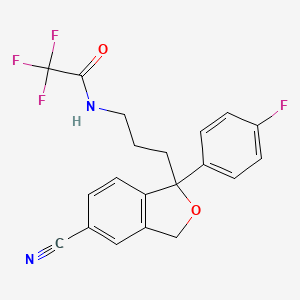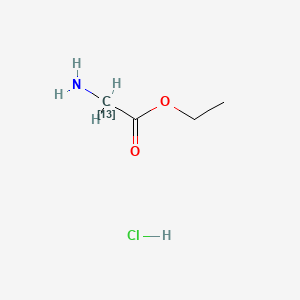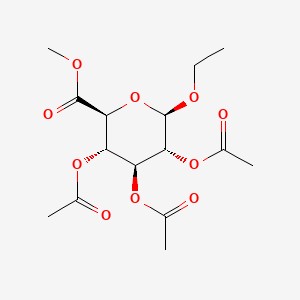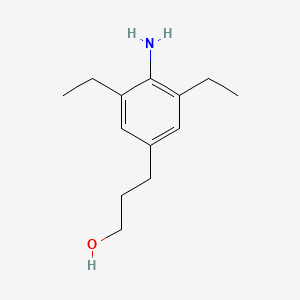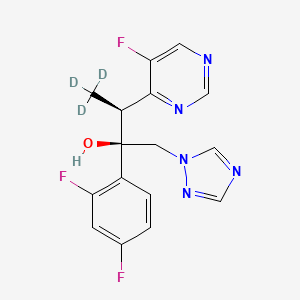
Voriconazole-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Voriconazole-d3 is a deuterated form of voriconazole, a triazole antifungal medication. The deuterium atoms replace three hydrogen atoms in the molecule, which can help in pharmacokinetic studies by providing a stable isotope for tracing and quantification. This compound is primarily used in research settings to study the pharmacokinetics, metabolism, and distribution of voriconazole in biological systems.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Voriconazole-d3 involves the incorporation of deuterium atoms into the voriconazole molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents or solvents. One common method involves the use of deuterated methyl iodide in the presence of a base to introduce deuterium atoms into the molecule .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The reaction conditions are optimized to achieve high yields and purity of the final product. The product is then purified using techniques such as chromatography to remove any impurities .
化学反应分析
Types of Reactions
Voriconazole-d3 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form voriconazole N-oxide, which has minimal antifungal activity.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: this compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.
Substitution: Strong nucleophiles like sodium hydride or potassium tert-butoxide are often used in substitution reactions.
Major Products Formed
Oxidation: Voriconazole N-oxide
Reduction: Reduced forms of this compound
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
Voriconazole-d3 is widely used in scientific research for various applications:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of voriconazole in biological systems.
Metabolism Studies: Helps in identifying metabolic pathways and metabolites of voriconazole.
Drug Interaction Studies: Used to investigate potential drug-drug interactions involving voriconazole.
Clinical Research: Assists in therapeutic drug monitoring and optimizing dosing regimens for patients.
作用机制
Voriconazole-d3, like voriconazole, exerts its antifungal effects by inhibiting the enzyme cytochrome P450 14α-lanosterol demethylase. This enzyme is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. By inhibiting this enzyme, this compound disrupts the synthesis of ergosterol, leading to increased membrane permeability and ultimately fungal cell death .
相似化合物的比较
Similar Compounds
Fluconazole: Another triazole antifungal with a similar mechanism of action but a narrower spectrum of activity.
Itraconazole: A triazole antifungal with a broader spectrum of activity but different pharmacokinetic properties.
Posaconazole: A newer triazole antifungal with activity against a wider range of fungal pathogens.
Uniqueness of Voriconazole-d3
This compound is unique due to its deuterium labeling, which makes it an invaluable tool for pharmacokinetic and metabolic studies. The presence of deuterium atoms allows for precise tracing and quantification in biological systems, providing insights into the behavior of voriconazole that are not possible with non-labeled compounds .
属性
IUPAC Name |
(2R,3S)-4,4,4-trideuterio-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N5O/c1-10(15-14(19)5-20-7-22-15)16(25,6-24-9-21-8-23-24)12-3-2-11(17)4-13(12)18/h2-5,7-10,25H,6H2,1H3/t10-,16+/m0/s1/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEHBSKCWLPMDN-QLWAGJNOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=NC=C1F)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@H](C1=NC=NC=C1F)[C@](CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Azabicyclo[2.1.1]hexane-1-carboxamide,N-methyl-(9CI)](/img/new.no-structure.jpg)
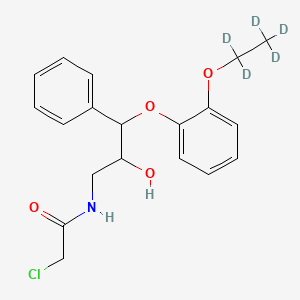
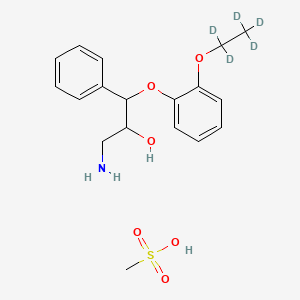
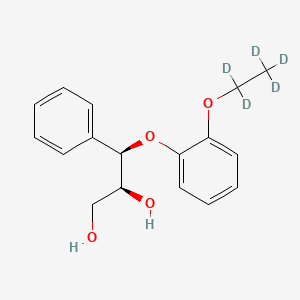
![2-Methyl-6-[(1E,3E)-1,3-pentadien-1-yl]-1,3-benzothiazole](/img/structure/B562558.png)
